Promethazine-d6 Hydrochloride

Beschreibung

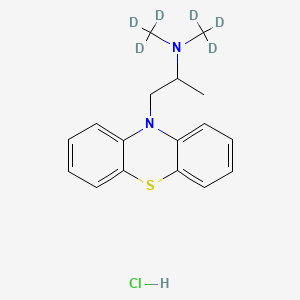

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H/i2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPDBLUZJRXNNZ-HVTBMTIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189947-02-1 | |

| Record name | 1189947-02-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Isotopic Purity of Promethazine-d6 Hydrochloride

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, the precise characterization of these materials is paramount. This guide provides an in-depth technical overview of the isotopic purity of Promethazine-d6 Hydrochloride, a deuterated analog of the well-known antihistamine. As a stable isotope-labeled internal standard, its efficacy in quantitative bioanalytical studies is directly contingent on its isotopic purity. This document will delve into the significance of isotopic purity, the state-of-the-art analytical techniques for its determination, and the interpretation of the resulting data.

The Critical Role of Isotopic Purity in Research

This compound is an indispensable tool in pharmacokinetic and metabolic studies, often employed as an internal standard in mass spectrometry-based assays. The deuterium labels (d6) intentionally increase the mass of the molecule, allowing it to be distinguished from its unlabeled counterpart in a biological matrix.

It is imperative to note that the specific isotopic purity of this compound is lot-dependent and must be verified from the Certificate of Analysis (CoA) provided by the manufacturer. While a general chemical purity, often determined by HPLC, might be stated as >95%, the isotopic purity is a distinct and equally important parameter.

Analytical Determination of Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS)

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a cornerstone technique for assessing isotopic purity.[1] The principle lies in the ability of the mass spectrometer to resolve and detect the mass difference between the fully deuterated molecule and its less-deuterated isotopologues.

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration appropriate for the mass spectrometer's sensitivity.

-

Chromatographic Separation: The sample is injected into an LC system to separate the Promethazine-d6 peak from any potential chemical impurities.

-

Mass Spectrometric Analysis: The eluent from the LC is introduced into the mass spectrometer. A full scan mass spectrum of the Promethazine-d6 peak is acquired.

-

Data Analysis:

-

The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of Promethazine.

-

The peak for the fully deuterated molecule (d6) will be the most abundant.

-

Peaks for the d5, d4, and lower isotopologues, as well as the unlabeled (d0) compound, may also be present at lower intensities.

-

The isotopic purity is calculated by determining the relative abundance of the d6 peak compared to the sum of the abundances of all isotopologue peaks.

-

Diagram of the LC-MS Workflow for Isotopic Purity Determination:

Caption: Workflow for LC-MS based isotopic purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides complementary and often more detailed information regarding the isotopic purity and the specific positions of the deuterium labels.[2] While proton (¹H) NMR can be used to detect the absence of protons at the labeled sites, deuterium (²H or D) NMR directly detects the deuterium nuclei.

-

Sample Preparation: A sufficient amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4) that does not have signals interfering with the analyte's signals.

-

NMR Data Acquisition: Both ¹H and ²H NMR spectra are acquired.

-

Data Analysis:

-

In the ¹H NMR spectrum, the signals corresponding to the protons on the two N-methyl groups should be significantly diminished or absent, confirming successful deuteration. The integration of any residual proton signals at these positions can be used to estimate the level of incomplete deuteration.

-

The ²H NMR spectrum will show signals corresponding to the deuterium atoms at the labeled positions. The presence of a clean signal confirms the location of the deuterium labels.

-

Diagram of the NMR Logic for Isotopic Purity Assessment:

Caption: Logical flow for NMR-based isotopic purity verification.

Interpreting Isotopic Purity Data

A typical Certificate of Analysis for this compound should provide a quantitative measure of its isotopic purity. This is often presented in a table format.

Table 1: Example of Isotopic Purity Data for this compound

| Isotopologue | Relative Abundance (%) |

| d0 (unlabeled) | < 0.1 |

| d1 | < 0.1 |

| d2 | < 0.1 |

| d3 | 0.2 |

| d4 | 0.8 |

| d5 | 2.5 |

| d6 (fully labeled) | 96.4 |

| Isotopic Purity | ≥ 99% (d6) |

Note: The values presented in this table are for illustrative purposes only. The actual isotopic distribution and purity will vary by batch and should be obtained from the supplier's Certificate of Analysis.

The Isotopic Purity is generally defined as the percentage of the labeled compound that is the desired isotopologue (in this case, d6). It is often calculated as:

Isotopic Purity (%) = [Abundance of d6 / (Sum of Abundances of all isotopologues)] * 100

Conclusion

The isotopic purity of this compound is a critical parameter that underpins its utility as an internal standard in quantitative analytical studies. Researchers and drug development professionals must not only understand the importance of this parameter but also be familiar with the analytical techniques used for its determination. While the exact isotopic purity is lot-specific, a thorough understanding of LC-MS and NMR methodologies allows for the independent verification and confident application of this essential research tool. Always refer to the manufacturer's Certificate of Analysis for lot-specific isotopic purity data to ensure the highest level of scientific integrity in your research.

References

- Analytical Methods. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. RSC Publishing.

- LGC Standards. (n.d.). This compound.

- Pharmaffiliates. (n.d.). Promethazine-impurities.

- Artis Standards. (n.d.). This compound.

- ResolveMass Laboratories Inc. (n.d.). Isotopic Purity Using LC-MS.

- PubMed. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry.

- Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS.

Sources

Synthesis and characterization of Promethazine-d6 Hydrochloride.

An In-Depth Technical Guide to the Synthesis and Characterization of Promethazine-d6 Hydrochloride

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview for the synthesis, purification, and characterization of this compound. It is intended for researchers, chemists, and drug development professionals who require a high-purity, isotopically labeled internal standard for quantitative bioanalytical assays. The methodologies described herein are grounded in established chemical principles and supported by authoritative references to ensure scientific rigor and reproducibility.

Introduction and Strategic Importance

Promethazine, a first-generation antihistamine and antiemetic, is widely used clinically. In pharmacokinetic and metabolic studies, the accurate quantification of a drug in biological matrices is paramount. Stable isotope-labeled internal standards are the gold standard for mass spectrometry-based bioanalysis, as they co-elute with the analyte and exhibit identical ionization behavior, correcting for matrix effects and variations in sample processing.

This compound serves this critical role. The six deuterium atoms are typically incorporated into the N,N-dimethylamino group of the side chain. This specific placement offers several strategic advantages:

-

Metabolic Stability: The C-D bonds are stronger than C-H bonds, making the deuterated methyl groups less susceptible to enzymatic N-demethylation, a common metabolic pathway for promethazine. This ensures the isotopic label is retained throughout the analytical process.

-

Mass Shift: A +6 Da mass shift provides a clear and unambiguous separation from the unlabeled analyte in the mass spectrometer, preventing isotopic crosstalk and ensuring accurate quantification.

-

Synthetic Accessibility: The N,N-dimethylamino group is a synthetically accessible position for introducing the deuterium labels late in the synthetic sequence, which is often more efficient.

This guide will detail a robust and validated approach to the synthesis and characterization of this essential analytical tool.

Retrosynthetic Analysis and Synthesis Pathway

A logical retrosynthetic analysis of Promethazine-d6 (the free base) points to a convergent synthesis strategy. The key disconnection is at the tertiary amine side chain, breaking the bond between the propyl chain nitrogen and the phenothiazine ring system. This leads to two primary precursors: 10-(2-chloropropyl)phenothiazine and deuterated dimethylamine, (CD₃)₂NH.

However, a more common and efficient forward synthesis involves the N-alkylation of the phenothiazine nitrogen with a suitable deuterated side chain precursor. The most direct and widely cited method involves the alkylation of phenothiazine itself, followed by the introduction of the deuterated dimethylamino group.

A robust synthetic pathway is illustrated below:

Figure 1: High-level synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol synthesizes insights from established methodologies for N-alkylation of phenothiazines and subsequent amination.

Step 1: Synthesis of 10-(2-Chloropropyl)phenothiazine

-

Causality: This initial step attaches the propyl side chain to the phenothiazine nitrogen. Sodium hydride (NaH) is a strong base used to deprotonate the secondary amine of the phenothiazine ring, forming a highly nucleophilic sodium salt. This anion then readily attacks the electrophilic carbon of 1-bromo-2-chloropropane in an Sₙ2 reaction. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction, as it solubilizes the salts and promotes the Sₙ2 pathway.

-

Procedure:

-

To a stirred suspension of Sodium Hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF under an inert argon atmosphere, add a solution of Phenothiazine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour until hydrogen gas evolution ceases, indicating complete formation of the phenothiazine anion.

-

Cool the reaction mixture back to 0 °C and add 1-bromo-2-chloropropane (1.1 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours.

-

Monitor reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material via column chromatography on silica gel to obtain pure 10-(2-chloropropyl)phenothiazine.

-

Step 2: Synthesis of Promethazine-d6 (Free Base)

-

Causality: This is the key isotope-labeling step. The previously synthesized intermediate undergoes a nucleophilic substitution reaction with dimethylamine-d6 hydrochloride. Potassium carbonate (K₂CO₃) is used as a base to neutralize the hydrochloride salt and generate the free dimethylamine-d6 nucleophile in situ. Acetonitrile is a suitable polar aprotic solvent for this transformation.

-

Procedure:

-

In a pressure vessel, combine 10-(2-chloropropyl)phenothiazine (1.0 equivalent), dimethylamine-d6 hydrochloride (1.5 equivalents), and potassium carbonate (3.0 equivalents) in acetonitrile.

-

Seal the vessel and heat the reaction mixture to 80-90 °C for 18-24 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude Promethazine-d6 free base. Further purification is typically not required before salt formation if Step 1 was executed cleanly.

-

Step 3: Formation of this compound

-

Causality: The final step involves converting the basic tertiary amine product into a stable, crystalline, and water-soluble hydrochloride salt, which is the standard form for pharmaceutical and analytical use. This is achieved by protonation with a solution of hydrogen chloride.

-

Procedure:

-

Dissolve the crude Promethazine-d6 free base in a minimal amount of anhydrous diethyl ether or isopropanol.

-

To this solution, add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Stir the resulting suspension at 0 °C for 1 hour to maximize crystallization.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold, anhydrous diethyl ether to remove any non-basic impurities.

-

Dry the product under high vacuum to yield this compound as a solid.

-

Characterization and Quality Control Workflow

A multi-step analytical workflow is essential to confirm the identity, purity, and isotopic enrichment of the final product.

Figure 2: Analytical workflow for the characterization of Promethazine-d6 HCl.

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and assess the isotopic enrichment.

-

Method: Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry in positive ion mode.

-

Expected Results: The protonated molecular ion [M+H]⁺ should be observed.

-

Promethazine (unlabeled): C₁₇H₂₁N₂S⁺, Calculated m/z: 285.14

-

Promethazine-d6: C₁₇H₁₅D₆N₂S⁺, Calculated m/z: 291.18

-

-

Data Summary:

| Analyte | Formula | Expected [M+H]⁺ (m/z) |

| Promethazine | C₁₇H₂₀N₂S | 285.14 |

| Promethazine-d6 | C₁₇H₁₄D₆N₂S | 291.18 |

-

Isotopic Purity: The mass spectrum should show a dominant peak at m/z 291.18 with minimal contribution from lower mass isotopologues (d0 to d5), confirming high isotopic enrichment (>98%).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure and the specific location of the deuterium labels.

-

Methods: ¹H NMR, ¹³C NMR, and ²H NMR spectroscopy.

-

Expected Results:

-

¹H NMR: The spectrum will resemble that of unlabeled promethazine, with one critical difference: the complete absence of the singlet corresponding to the six protons of the -N(CH₃)₂ group (typically around 2.2-2.3 ppm). The integration of the remaining protons should be consistent with the structure.

-

¹³C NMR: The spectrum will be very similar to unlabeled promethazine. The carbon of the deuterated methyl groups (-CD₃) will appear as a multiplet (due to C-D coupling) with a significantly lower intensity compared to a protonated carbon.

-

²H NMR (Deuterium NMR): A single resonance peak should be observed, confirming that all deuterium atoms are in a chemically equivalent environment (the two methyl groups).

-

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the chemical purity of the final compound.

-

Method: A standard reverse-phase HPLC method with UV detection.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Detection: UV at 254 nm.

-

-

Expected Results: A single major peak should be observed, and the purity is calculated based on the peak area percentage. The acceptance criterion is typically >98%.

Conclusion

The synthesis of this compound via the N-alkylation of phenothiazine followed by nucleophilic substitution with dimethylamine-d6 is a reliable and efficient method. The success of the synthesis hinges on careful execution of the reaction steps and rigorous purification. A comprehensive analytical characterization using a combination of MS, NMR, and HPLC is mandatory to validate the final product's identity, isotopic enrichment, and chemical purity, ensuring its suitability as an internal standard for high-stakes bioanalytical applications.

References

Chemical and physical properties of Promethazine-d6 Hydrochloride.

An In-depth Technical Guide to Promethazine-d6 Hydrochloride: Properties, Analysis, and Application as an Internal Standard

Introduction

Promethazine Hydrochloride is a first-generation antihistamine of the phenothiazine family, widely recognized for its sedative, antiemetic, and anticholinergic properties.[1] In the realm of analytical chemistry and drug development, the precise quantification of therapeutic agents in biological matrices is paramount. This necessity drives the use of stable isotope-labeled internal standards, which are considered the gold standard for quantitative mass spectrometry. This guide provides a comprehensive technical overview of this compound (Promethazine-N,N-dimethyl-d6 hydrochloride), a deuterated analog of Promethazine HCl. As a Senior Application Scientist, this document synthesizes core chemical data with practical, field-proven insights into its application, particularly its role in ensuring the accuracy and reliability of bioanalytical methods.

Chemical Identity and Molecular Structure

This compound is structurally identical to its parent compound, with the critical exception of six hydrogen atoms on the N,N-dimethyl groups being replaced by deuterium.[2][3] This isotopic substitution is fundamental to its utility in mass spectrometry, providing a distinct mass shift without significantly altering its chemical behavior.

Caption: Chemical structure of this compound.

The core properties that define this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 1-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-2-amine;hydrochloride | [2] |

| Synonym | Promethazine N,N-dimethyl-d6 hydrochloride | [2][3] |

| Molecular Formula | C₁₇H₁₅D₆ClN₂S | [4] |

| Molecular Weight | 326.92 g/mol | [2][3][4] |

| CAS Number | 1189947-02-1 | [2][4] |

| Unlabeled CAS Number | 58-33-3 | [2] |

| Isotopic Purity | ≥99% Deuterium | [5] |

| Purity (HPLC) | >95% | [2][3] |

Physicochemical Properties

The physical and chemical properties of an analytical standard are critical determinants of its handling, storage, and application. The properties of Promethazine-d6 HCl are largely comparable to the unlabeled compound.

Physical Properties

| Property | Description | Source(s) |

| Appearance | White to faint yellow crystalline powder. The unlabeled compound is noted to have a bitter taste. | [1][6][7] |

| Solubility | Soluble in Methanol. The unlabeled form is very soluble in water and freely soluble in ethanol. | [1][8][9] |

| Melting Point | 209 - 233°C. The unlabeled compound melts at approximately 222-223°C with decomposition. | [1][9][10] |

The solubility in methanol is particularly advantageous for preparing high-concentration stock solutions required for bioanalytical assays, as methanol is a common organic solvent used in reversed-phase chromatography.[8]

Chemical Properties and Stability

| Property | Description | Source(s) |

| Stability | The unlabeled compound slowly oxidizes in air and upon exposure to moisture, acquiring a blue color. It is sensitive to light. | [7][11][12] |

| pH of Solution | A 10% aqueous solution of the unlabeled compound has a pH between 3.5 and 5.5. | [6][9][11] |

| Storage | Recommended storage at -20°C or +4°C in a well-closed container, protected from light. | [3][13][14] |

| Incompatibilities | Incompatible with alkalis and strong oxidizing agents. Degradation is accelerated by Iron(III) and Copper(III) ions. | [11][15] |

Expert Insight: The inherent light sensitivity and oxidative potential of the phenothiazine ring structure mandate rigorous storage protocols.[7][11] For an internal standard, chemical stability is non-negotiable. Any degradation would compromise the accuracy of quantification. Therefore, storing stock solutions in amber vials at or below 4°C is a critical, self-validating step to ensure the integrity of every experiment.

The Role in Quantitative Analysis: An Ideal Internal Standard

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. Its purpose is to correct for variability during sample preparation and analysis. Promethazine-d6 HCl is an exemplary IS for Promethazine for several key reasons:

-

Co-elution: It has nearly identical chromatographic properties to the unlabeled analyte, meaning they elute from the LC column at the same time.

-

Identical Ionization: It exhibits the same ionization efficiency in the mass spectrometer source, ensuring that any matrix effects suppress or enhance the analyte and IS signals equally.

-

Mass Difference: The +6 Dalton mass difference provides a clear distinction between the analyte and the IS in the mass spectrometer, preventing any cross-signal interference.[16] The precursor ion for Promethazine is m/z 285.2, while for Promethazine-d6 it is m/z 291.3.[16]

Caption: Typical bioanalytical workflow using an internal standard.

Standard Analytical Protocols

The following protocols are foundational methodologies for the use of Promethazine-d6 HCl in a research setting.

Protocol 4.1: Preparation of Stock and Working Solutions

This protocol describes the preparation of a primary stock solution and subsequent serial dilutions to create working standards.

-

Primary Stock (e.g., 1 mg/mL): a. Allow the vial of Promethazine-d6 HCl to equilibrate to room temperature before opening. b. Accurately weigh a suitable amount (e.g., 10 mg) of the standard. c. Quantitatively transfer the powder to a Class A volumetric flask (e.g., 10 mL). d. Add a small volume of HPLC-grade methanol to dissolve the solid.[8] e. Sonicate for 5-10 minutes to ensure complete dissolution. f. Dilute to the final volume with methanol and mix thoroughly by inversion. g. Transfer to a labeled amber glass vial and store at -20°C.

-

Working Internal Standard Solution (e.g., 100 ng/mL): a. Perform serial dilutions from the primary stock using HPLC-grade methanol or a solvent mixture that matches the final mobile phase composition (e.g., 50:50 acetonitrile/water). b. This working solution is used to spike all analytical samples.

Causality: Using Class A volumetric glassware is essential for the gravimetric accuracy required of a primary stock solution. Sonication is a critical step to overcome any potential aggregation and ensure the solution is homogenous before any aliquots are taken.

Protocol 4.2: Quantification by LC-MS/MS

This protocol outlines a general method for the extraction and analysis of Promethazine from human plasma.

-

Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the working IS solution (e.g., 100 ng/mL Promethazine-d6 HCl). b. Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at >10,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube or 96-well plate. f. Evaporate the solvent under a stream of nitrogen. g. Reconstitute the residue in 100 µL of the mobile phase.

-

LC-MS/MS Analysis:

| LC Parameter | Example Value |

| Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Detection | UV at 250 nm or 254 nm can be used for method development.[1][17] |

| MS/MS Parameter | Example Value |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Promethazine Transition | Q1: 285.2 m/z → Q3: (Product ion m/z) |

| Promethazine-d6 HCl Transition | Q1: 291.3 m/z → Q3: (Product ion m/z) |

Experimental Rationale: Protein precipitation is a rapid and effective method for cleaning up plasma samples. The use of cold, acidified acetonitrile enhances precipitation efficiency. Positive ion mode (ESI+) is selected because the tertiary amine in the Promethazine structure is readily protonated, leading to a strong signal.

Safety and Handling

This compound should be handled with the same precautions as its non-deuterated counterpart.

-

Hazards: Harmful if swallowed or inhaled. Causes skin irritation and serious eye irritation/damage. May cause an allergic skin reaction and respiratory irritation. It is also toxic to aquatic life with long-lasting effects.[18][19]

-

Handling: Use only in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[18] Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, well-ventilated, and light-protected area.[11][14]

Conclusion

This compound is an indispensable tool for researchers in pharmacology, toxicology, and clinical diagnostics. Its chemical and physical properties are nearly identical to the parent drug, while its deuterium labeling provides the mass distinction essential for its role as a robust internal standard. By enabling precise and accurate quantification, it underpins the integrity of pharmacokinetic studies, therapeutic drug monitoring, and other critical applications that rely on high-fidelity bioanalytical data. Proper understanding of its properties, coupled with rigorous adherence to validated analytical protocols, ensures its effective and reliable use in the laboratory.

References

-

A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misu. (n.d.). Global Scientific Journals. Available at: [Link]

-

This compound. (n.d.). Hexonsynth. Available at: [Link]

-

Promethazine Hydrochloride Official Monograph. (n.d.). Japanese Pharmacopoeia. Available at: [Link]

-

Promethazine (PIM 439). (n.d.). INCHEM. Available at: [Link]

-

Safety Data Sheet Promethazine hydrochloride. (n.d.). MetaSci. Available at: [Link]

-

MICRO DETERMINATION OF PROMETHAZINE HYDROCHLORIDE DRUGS IN PURE FORM AND IN THEIR PHARMACEUTICAL PREPARATION WITH PYRIDINIUM FLU. (n.d.). International Journal of Advanced Research. Available at: [Link]

-

SDS: Promethazine Hydrochloride Oral Solution, USP. (n.d.). Akorn, Inc. Available at: [Link]

-

Promethazine Assay & Impurity Methods. (n.d.). Orochem. Available at: [Link]

-

Promethazine Hydrochloride. (n.d.). ASHP Publications. Available at: [Link]

-

Determination of Promethazine Hydrochloride in pharmaceutical forms by Spectrophotometric Method. (2018). Journal University of Kerbala. Available at: [Link]

-

Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. (2023). MDPI. Available at: [Link]

-

Method Development and Validation for Quantitative Analysis of Antihistamine Promethazine Hydrochloride by RP-UPLC. (2021). Semantic Scholar. Available at: [Link]

-

Promethazine HCl Syrup Label. (n.d.). U.S. Food and Drug Administration. Available at: [Link]

-

Promethazine | C17H20N2S. (n.d.). PubChem, NIH. Available at: [Link]

-

PROMETHAZINE HYDROCHLORIDE SYRUP, USP 6.25 mg/5 mL. (n.d.). DailyMed, NIH. Available at: [Link]

-

Promethazine-(N,N-dimethyl-d6) hydrochloride, Analytical standard, reference material. (n.d.). Scientific Laboratory Supplies. Available at: [Link]

-

PROMETHAZINE HYDROCHLORIDE. (n.d.). DailyMed, NIH. Available at: [Link]

Sources

- 1. globalscientificjournal.com [globalscientificjournal.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. hexonsynth.com [hexonsynth.com]

- 5. scbt.com [scbt.com]

- 6. guidechem.com [guidechem.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. labsolu.ca [labsolu.ca]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. PROMETHAZINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Promethazine (PIM 439) [inchem.org]

- 15. nkfr.org [nkfr.org]

- 16. mdpi.com [mdpi.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. sds.metasci.ca [sds.metasci.ca]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

Introduction: The Significance of Isotopic Labeling in Pharmacokinetics

An In-Depth Technical Guide to Promethazine-d6 Hydrochloride for Advanced Bioanalytical Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into its core properties, the rationale behind its application, and detailed methodologies for its use as a critical reagent in quantitative bioanalysis.

Promethazine is a first-generation antihistamine of the phenothiazine family, widely recognized for its sedative, antiemetic, anticholinergic, and antihistaminic properties[1][2][3]. It functions primarily by blocking histamine H1 receptors, but also acts on dopamine, alpha-adrenergic, and muscarinic receptors[1][3][4]. Given its therapeutic importance, accurately quantifying its concentration in biological matrices is fundamental to pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies.

The "gold standard" for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy of this technique hinges on the use of an appropriate internal standard (IS). An ideal IS co-elutes with the analyte, experiences similar ionization effects, and compensates for variations during sample preparation and injection. This compound, a stable isotope-labeled (SIL) version of the parent drug, represents the pinnacle of internal standards for this purpose. The six deuterium atoms render it chemically identical to promethazine but mass-shifted, allowing for precise differentiation and quantification by the mass spectrometer. This guide provides the core technical data and a validated framework for its application.

Core Physicochemical Properties

All quantitative work begins with a well-characterized standard. The fundamental properties of this compound are summarized below.

| Property | Value | References |

| Chemical Name | 1-Phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-2-amine hydrochloride | [5] |

| CAS Number | 1189947-02-1 | [5][6][7] |

| Molecular Formula | C₁₇H₁₄D₆N₂S·HCl | |

| Molecular Weight | 326.92 g/mol | [7][8][9] |

| Synonyms | Promethazine N,N-dimethyl-d6 hydrochloride | [8] |

| Isotopic Purity | Typically ≥99% | [9] |

Rationale for Use: The Principle of Isotope Dilution Mass Spectrometry

The use of this compound is an application of the isotope dilution principle. In a typical bioanalytical workflow, a known, fixed amount of the deuterated standard is spiked into all samples (including calibration standards, quality controls, and unknown study samples) at the very beginning of the sample preparation process.

Causality Behind this Choice:

-

Identical Chemical Behavior: Because the mass difference from the deuterium labels has a negligible effect on chemical properties, the SIL-IS behaves identically to the endogenous analyte (promethazine) during extraction, chromatography, and ionization. It partitions the same way in liquid-liquid extractions, has the same retention time on an HPLC column, and experiences the same degree of ion suppression or enhancement in the mass spectrometer's source.

-

Compensation for Variability: Any loss of analyte during a sample preparation step (e.g., incomplete protein precipitation or extraction) will be mirrored by a proportional loss of the SIL-IS. Similarly, any fluctuation in instrument response (e.g., injection volume inconsistency or ionization variability) will affect both the analyte and the IS equally.

-

Accurate Quantification: The final quantification is based on the ratio of the analyte's mass spectrometer signal to the IS's signal. Because both are affected proportionally by experimental variations, this ratio remains constant and directly correlates to the analyte's initial concentration. This self-validating system provides the highest level of accuracy and precision in quantitative bioanalysis.

Conceptual Synthesis Pathway

The synthesis of this compound mirrors the established routes for unlabeled promethazine, with the critical difference being the use of a deuterated reagent to introduce the stable isotope labels. A common industrial synthesis for promethazine involves the condensation of phenothiazine with 1-dimethylamino-2-chloropropane[10].

To produce the d6 variant, the synthesis would logically employ a deuterated version of a key precursor, such as N,N-di(methyl-d3)-isopropanolamine, which is then converted to the necessary chloro-intermediate before condensation with phenothiazine. This ensures the stable isotopes are placed on the N,N-dimethyl groups, which are chemically stable and not subject to metabolic exchange.

Experimental Protocol: Quantification of Promethazine in Human Plasma

This section provides a detailed, field-proven methodology for the determination of promethazine in human plasma using this compound as an internal standard.

5.1. Materials and Reagents

-

Promethazine Hydrochloride reference standard

-

This compound internal standard (IS)

-

HPLC-grade acetonitrile, methanol, and water[11]

-

Formic acid or trifluoroacetic acid (TFA)[12]

-

Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

-

96-well deep-well plates and sealing mats

-

Centrifuge capable of handling 96-well plates

5.2. Preparation of Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Promethazine HCl and Promethazine-d6 HCl in separate volumetric flasks using methanol to create 1 mg/mL primary stocks.

-

Working Standard Solutions: Serially dilute the Promethazine HCl primary stock with 50:50 acetonitrile/water to prepare a series of working standards for the calibration curve (e.g., ranging from 10 ng/mL to 10,000 ng/mL).

-

Internal Standard Working Solution (50 ng/mL): Dilute the Promethazine-d6 HCl primary stock with 50:50 acetonitrile/water to achieve a final concentration of 50 ng/mL. This concentration is chosen to provide a robust signal in the mass spectrometer without being excessively high.

5.3. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of study samples, calibration standards, and quality control samples into a 96-well deep-well plate.

-

Add 200 µL of the Internal Standard Working Solution (50 ng/mL) in acetonitrile to each well. The acetonitrile acts as the protein precipitation agent.

-

Seal the plate and vortex mix for 2 minutes at high speed to ensure complete protein precipitation and mixing.

-

Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

5.4. LC-MS/MS Conditions

-

HPLC System: A standard UPLC or HPLC system[11].

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 3 minutes, followed by re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Promethazine: Q1 (285.1) -> Q3 (86.1)

-

Promethazine-d6: Q1 (291.1) -> Q3 (92.1)

-

Rationale for MRM Transitions: The precursor ion (Q1) corresponds to the protonated molecule [M+H]⁺. The product ion (Q3) is a characteristic fragment generated by collision-induced dissociation. For promethazine, the 86.1 m/z fragment corresponds to the dimethylaminopropyl side chain. For the d6 variant, this fragment is shifted to 92.1 m/z, confirming the location of the labels and providing a clean, specific transition for quantification.

Bioanalytical Workflow Visualization

The following diagram illustrates the logical flow of the quantitative bioanalysis process described above.

Caption: Workflow for the quantification of Promethazine in plasma using a stable isotope-labeled internal standard.

Conclusion

This compound is an indispensable tool for modern drug metabolism and pharmacokinetic studies. Its physicochemical properties are virtually identical to the parent drug, allowing it to serve as a robust internal standard that corrects for analytical variability. The application of isotope dilution mass spectrometry, enabled by high-purity standards like Promethazine-d6 HCl, ensures the highest degree of accuracy and reliability in bioanalytical data, providing trustworthy results for critical research and drug development decisions.

References

- Dr.Oracle. (2025, October 8). What is the mechanism of action of Phenergan (promethazine)?

- GlobalRx. (n.d.). Overview of Promethazine Hydrochloride.

- Simson Pharma Limited. (n.d.). Promethazine D6 Hydrochloride | CAS No- 1189947-02-1.

- Pharmaffiliates. (n.d.). 1189947-02-1| Chemical Name : this compound.

- Pediatric Oncall. (n.d.). Promethazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Promethazine Hydrochloride?

- ARTIS STANDARDS. (n.d.). This compound.

- NIH National Center for Biotechnology Information. (2024, January 1). Promethazine - StatPearls.

- LGC Standards. (n.d.). This compound.

- Global Scientific Journal. (2022, August). A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misuse.

- LGC Standards. (n.d.). This compound.

- MicroSolv Technology Corporation. (n.d.). Promethazine Assay & Impurity Methods.

- IP.com. (n.d.). An Improved Process For The Preparation Of Promethazine Hydrochloride.

- Oriental Journal of Chemistry. (n.d.). Method Development and Validation for Quantitative Analysis of Anti-Histamine Promethazine Hydrochloride by RP-UPLC.

- Santa Cruz Biotechnology. (n.d.). This compound Salt.

Sources

- 1. droracle.ai [droracle.ai]

- 2. Promethazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Promethazine Hydrochloride? [synapse.patsnap.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound [artis-isotopes.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. scbt.com [scbt.com]

- 10. An Improved Process For The Preparation Of Promethazine Hydrochloride. [quickcompany.in]

- 11. orientjchem.org [orientjchem.org]

- 12. mtc-usa.com [mtc-usa.com]

Introduction: The Rationale for Deuterating Promethazine

Promethazine, a first-generation H1 receptor antagonist of the phenothiazine class, possesses a complex pharmacological profile, exhibiting antihistaminic, sedative, antiemetic, and anticholinergic properties.[1][2][3] Its clinical utility is, however, intrinsically linked to its extensive first-pass metabolism, primarily in the liver. This metabolic process, which leads to a low oral bioavailability of approximately 25%, is a critical determinant of its pharmacokinetic and pharmacodynamic characteristics.[4][5][6] The strategic substitution of hydrogen atoms with their stable, heavier isotope, deuterium (²H or D), offers a powerful tool for researchers to investigate and modulate these metabolic pathways.[7][8] This technical guide will provide an in-depth exploration of the primary research applications of deuterated promethazine, focusing on its role in mechanistic pharmacokinetic studies and as an indispensable tool in quantitative bioanalysis.

PART 1: Elucidating Metabolic Pathways and the Kinetic Isotope Effect

Promethazine undergoes significant biotransformation catalyzed by cytochrome P450 (CYP) enzymes, with CYP2D6 being the principal isoform involved.[9] The primary metabolic routes include S-oxidation of the phenothiazine ring, N-demethylation of the side chain, and ring hydroxylation.[9][10][11] The breaking of carbon-hydrogen (C-H) bonds is often the rate-limiting step in these CYP-mediated reactions.[12][13]

By replacing a hydrogen atom with a deuterium atom at a site of metabolic attack, the resulting carbon-deuterium (C-D) bond, being stronger than the C-H bond, is more difficult to break. This phenomenon, known as the deuterium kinetic isotope effect (KIE), can significantly slow down the rate of metabolism.[8][] This principle allows researchers to:

-

Pinpoint sites of metabolic attack: By synthesizing different deuterated isotopologues of promethazine and comparing their metabolic rates to the non-deuterated parent drug, researchers can identify the specific positions on the molecule that are most susceptible to enzymatic degradation.

-

Quantify the contribution of different metabolic pathways: The magnitude of the KIE can provide insights into the extent to which a particular metabolic pathway contributes to the overall clearance of the drug.

-

Modulate pharmacokinetic profiles: Slowing down metabolism through deuteration can lead to a longer drug half-life, increased systemic exposure (AUC), and potentially a more favorable side-effect profile by reducing the formation of certain metabolites.[7][15][16]

Visualizing the Metabolic Landscape of Promethazine

The following diagram illustrates the primary metabolic pathways of promethazine, highlighting the sites where deuteration could be strategically applied to probe the kinetic isotope effect.

Caption: Primary Phase I metabolic pathways of promethazine.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a typical experiment to assess the metabolic stability of deuterated versus non-deuterated promethazine using human liver microsomes.

1. Materials and Reagents:

-

Promethazine hydrochloride (non-deuterated)

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with an appropriate internal standard (e.g., a structurally similar but chromatographically distinct compound)

-

LC-MS/MS system

2. Procedure:

-

Prepare stock solutions of promethazine and deuterated promethazine in a suitable solvent (e.g., DMSO).

-

Prepare a reaction mixture containing HLMs and phosphate buffer in a microcentrifuge tube. Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the test compound (either promethazine or its deuterated analog) to the reaction mixture, followed by the NADPH regenerating system. The final substrate concentration should be low (e.g., 1 µM) to ensure first-order kinetics.

-

Incubate the reaction at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction immediately by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

-

Vortex the samples to precipitate the proteins and then centrifuge at high speed.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

Analyze the samples to determine the concentration of the parent compound remaining at each time point.

3. Data Analysis:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

The slope of the linear portion of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Compare the half-life of deuterated promethazine to that of non-deuterated promethazine to determine the kinetic isotope effect.

PART 2: The Gold Standard Internal Standard in Bioanalysis

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis.[19] An ideal internal standard should behave identically to the analyte of interest during extraction, chromatography, and ionization but be distinguishable by the mass spectrometer.[20]

Deuterated analogs of the analyte are considered the "gold standard" for internal standards.[21][22] Deuterated promethazine (e.g., Promethazine-d3 or Promethazine-d6) is chemically identical to promethazine, ensuring it co-elutes during chromatography and experiences the same matrix effects (ion suppression or enhancement).[22][23][24] However, its increased mass allows it to be separately detected by the mass spectrometer.

Workflow for Quantitative Bioanalysis using Deuterated Promethazine

The following diagram illustrates a typical workflow for the quantification of promethazine in a biological matrix, such as plasma, using deuterated promethazine as an internal standard.

Caption: LC-MS/MS bioanalytical workflow with a deuterated internal standard.

Experimental Protocol: Quantification of Promethazine in Human Plasma by LC-MS/MS

This protocol provides a step-by-step methodology for the quantitative analysis of promethazine in human plasma.

1. Materials and Reagents:

-

Human plasma (blank)

-

Promethazine hydrochloride (for calibration standards and quality controls)

-

Promethazine-d6 hydrochloride (Internal Standard)[18]

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Water (LC-MS grade)

2. Preparation of Solutions:

-

Stock Solutions: Prepare 1 mg/mL stock solutions of promethazine and promethazine-d6 in methanol.

-

Working Solutions: Prepare serial dilutions of the promethazine stock solution in 50:50 methanol:water to create calibration standards (e.g., ranging from 1 to 1000 ng/mL). Prepare a working solution of promethazine-d6 at a suitable concentration (e.g., 100 ng/mL).

-

Sample Preparation:

-

To 100 µL of plasma sample (blank, calibration standard, or unknown), add 10 µL of the promethazine-d6 internal standard working solution.

-

Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for analysis.

-

3. LC-MS/MS Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate promethazine from matrix components (e.g., 5% to 95% B over 3 minutes).

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM).

4. Data Presentation: Mass Spectrometry Transitions

The following table summarizes the typical MRM transitions for promethazine and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Promethazine | 285.1 | 86.1 | 25 |

| Promethazine-d6 | 291.1 | 92.1 | 25 |

5. Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of promethazine to promethazine-d6 against the nominal concentration of the calibration standards.

-

The concentration of promethazine in unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Conclusion

Deuterated promethazine serves as a versatile and powerful tool in pharmaceutical research. Its primary applications lie in two core areas: first, as a mechanistic probe to elucidate the intricacies of promethazine's metabolism and the impact of the kinetic isotope effect on its pharmacokinetic profile; and second, as the gold-standard internal standard for robust and accurate quantitative bioanalysis. The methodologies and principles outlined in this guide provide a framework for researchers, scientists, and drug development professionals to effectively leverage deuterated promethazine in their studies, ultimately contributing to a deeper understanding of its pharmacology and ensuring the integrity of analytical data.

References

- Taylor, G., Houston, J. B., Shaffer, J., & Mawer, G. (n.d.). Pharmacokinetics of promethazine and its sulphoxide metabolite after intravenous and oral administration to man. NIH.

- (n.d.). A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misu.

- (n.d.). CYP2D6 is the principal cytochrome P450 responsible for metabolism of the histamine H1 antagonist promethazine in human liver microsomes. PubMed.

- (n.d.). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC - NIH.

- (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

- (n.d.). Promethazine (PIM 439). Inchem.org.

- (n.d.). Applications of Deuterated Compounds in Pharmaceutical Research and Development. Benchchem.

- (n.d.). Pharmacokinetics of Promethazine Hydrochloride. Medscape.

- (n.d.). Promethazine: Package Insert / Prescribing Information. Drugs.com.

- (n.d.). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed - NIH.

- (n.d.). The Primary Metabolic Pathway of Promethazine: A Technical Guide. Benchchem.

- (n.d.). The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide. Benchchem.

- (n.d.). Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. BOC Sciences.

- (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC.

- (n.d.). The Role of Internal Standards In Mass Spectrometry. SCION Instruments.

- (n.d.). Method Development and Validation for Quantitative Analysis of Anti-Histamine Promethazine Hydrochloride by RP-UPLC. Oriental Journal of Chemistry.

- (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- (n.d.). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry - ACS Publications.

- (2020). How using deuterium in pharmaceuticals is gaining momentum. deutraMed.

- (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.

- (n.d.). Deuterated drug. Wikipedia.

- (n.d.). Promethazine Assay & Impurity Methods.

- (n.d.). HPLC Methods for Promethazine Analysis. Scribd.

- (n.d.). Pharmacokinetics of promethazine and its sulphoxide metabolite after intravenous and oral administration to man. Research Explorer - The University of Manchester.

- (n.d.). Promethazine. Deranged Physiology.

- (n.d.). Application Note and Protocol: Quantitative Analysis of Promethazine and Its Impurities, Including Promethazine Sulfoxide. Benchchem.

- (2008). Metabolism of promethazine in vitro. Identification of N-oxidized products. Xenobiotica.

- (n.d.). Three main advantages potentially provided by deuterated drugs. ResearchGate.

- (n.d.). Pharmacokinetics of promethazine hydrochloride after administration of rectal suppositories and oral syrup to healthy subjects. Request PDF - ResearchGate.

- (n.d.). Metabolic pathways of promethazine. Download Scientific Diagram - ResearchGate.

- (n.d.). Promethazine-D6. ChemicalBook.

- (2012). Showing metabocard for Promethazine (HMDB0015202). Human Metabolome Database.

- (n.d.). This compound (Synonyms. MedchemExpress.com.

- (n.d.). Promethazine-d3 (hydrochloride) (CAS Number: 1435933-86-0). Cayman Chemical.

- (n.d.). Promethazine-d3(hydrochloride). Stable Isotope | MedChemExpress.

- (n.d.). Promethazine-d4 hydrochloride. Stable Isotope - MedchemExpress.com.

- (n.d.). Promethazine. Wikipedia.

- (n.d.). Promethazine. PubChem - NIH.

- (n.d.). Cytochrome P450 Enzymes and Psychopharmacology. ACNP.

- (2023). Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia.

- (n.d.). PROMETHAZINE CAS#: 60-87-7. ChemicalBook.

- (n.d.). Promethazine HCl Syrup Label. accessdata.fda.gov.

- (n.d.). PROMETHAZINE. ChemicalBook.

- (n.d.). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed.

- (n.d.). Synthesis of promethazine hydrochloride. Download Scientific Diagram - ResearchGate.

- (2019). SYNTHESIS OF PROMETHAZINE. MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER - YouTube.

Sources

- 1. Promethazine - Wikipedia [en.wikipedia.org]

- 2. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PROMETHAZINE CAS#: 60-87-7 [m.chemicalbook.com]

- 4. Pharmacokinetics of promethazine and its sulphoxide metabolite after intravenous and oral administration to man - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Promethazine Hydrochloride [medscape.com]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CYP2D6 is the principal cytochrome P450 responsible for metabolism of the histamine H1 antagonist promethazine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Promethazine (PIM 439) [inchem.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. deutramed.com [deutramed.com]

- 16. researchgate.net [researchgate.net]

- 17. Promethazine-D6 [chemicalbook.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. texilajournal.com [texilajournal.com]

- 22. resolvemass.ca [resolvemass.ca]

- 23. caymanchem.com [caymanchem.com]

- 24. medchemexpress.com [medchemexpress.com]

- 25. Method Development and Validation for Quantitative Analysis of Anti-Histamine Promethazine Hydrochloride by RP-UPLC. – Oriental Journal of Chemistry [orientjchem.org]

- 26. mtc-usa.com [mtc-usa.com]

Promethazine-d6 Hydrochloride material safety data sheet (MSDS).

An In-depth Technical Guide to the Material Safety Data Sheet for Promethazine-d6 Hydrochloride

This guide provides an in-depth analysis of the material safety and handling information for this compound, tailored for researchers, scientists, and drug development professionals. As an isotopically labeled analog of Promethazine Hydrochloride, its primary application is in analytical and research contexts, often as an internal standard in mass spectrometry-based assays.

A Note on Deuterated Analogs: The material safety data presented herein is primarily derived from the comprehensive data available for the non-labeled parent compound, Promethazine Hydrochloride (CAS No. 58-33-3). The substitution of six hydrogen atoms with deuterium on the N,N-dimethyl moiety (Promethazine-d6 HCl, CAS No. 1189947-02-1) does not significantly alter the compound's chemical reactivity or toxicological profile.[1] Therefore, the safety precautions and emergency procedures for both compounds are considered identical. The core purpose of this guide is to move beyond mere compliance, offering a causal understanding of the protocols required to ensure laboratory safety.

Compound Identification and Physicochemical Characteristics

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. These characteristics dictate its behavior under various conditions and inform appropriate handling and storage procedures. Promethazine hydrochloride is a phenothiazine derivative.[2][3][4]

| Identifier | This compound | Promethazine Hydrochloride |

| Synonyms | 1-Phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-2-amine hydrochloride[1] | 10-[2-(Dimethylamino)propyl]phenothiazine Hydrochloride[5] |

| CAS Number | 1189947-02-1[1] | 58-33-3[5][6] |

| Molecular Formula | C₁₇²H₆H₁₄N₂S · HCl[1] | C₁₇H₂₁ClN₂S[5][7] |

| Molecular Weight | 326.92 g/mol [1] | 320.88 g/mol [5][7] |

The compound is typically supplied as a solid, and its physical properties are crucial for anticipating its behavior during handling. For instance, its solubility profile is critical for preparing solutions and for cleanup procedures.

| Property | Data | Source(s) |

| Appearance | White to faint yellow crystalline powder.[2][3][4][8] | [2][3][4][8] |

| Odor | Odorless.[2][3][4][8] | [2][3][4][8] |

| Melting Point | 227-230°C[5] | [5] |

| Solubility | Soluble in water, alcohol, and methanol.[6][7][8] | [6][7][8] |

| Stability | Stable under recommended storage conditions.[9][10] Slowly oxidizes and turns blue on prolonged exposure to air and light.[3][4][10][11] | [3][4][9][10][11] |

| pH | 3.5 - 5.0 (10% solution in water)[2] | [2] |

Hazard Identification and Toxicological Profile

This compound is classified as hazardous under the Globally Harmonized System (GHS). The causality behind these classifications stems from its pharmacological activity and chemical structure. Understanding these hazards is not just about reading labels; it's about anticipating potential biological interactions upon accidental exposure.

| GHS Classification | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[6][9] | Warning [12] | |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage.[9] | Danger [13] | |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction.[5][9] | Warning [12] | |

| Skin Irritation (Category 2) | H315: Causes skin irritation.[5][6] | Warning [12] | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation.[5][6] | Warning [12] | |

| Hazardous to the Aquatic Environment, Chronic (Category 2) | H411: Toxic to aquatic life with long lasting effects.[5][6][9] | Warning [12] |

Toxicological Insights

-

Oral Toxicity (LD50): The acute oral LD50 in mice is reported as 255 mg/kg.[10][12] This value places it in GHS Category 4, indicating that ingestion of a relatively small amount can be harmful. The mechanism of toxicity relates to its action as a CNS depressant.[14]

-

Serious Eye Damage: This classification is critical. The chemical structure can cause significant, potentially irreversible damage upon direct contact with eye tissue. This is a more severe classification than eye irritation and necessitates stringent eye protection.[9]

-

Skin Sensitization: The potential to act as a sensitizer means that initial contact may not cause a severe reaction, but subsequent exposures, even to minute quantities, can trigger a significant allergic response.[5][9] This is why preventing any skin contact from the outset is paramount.

-

Aquatic Toxicity: The compound is toxic to aquatic organisms, and its effects can be long-lasting.[5][6][9] This underpins the critical need to prevent its release into drains or waterways and to follow hazardous waste disposal protocols.[6][9]

Visualization: Hazard Assessment Workflow

This diagram illustrates the logical flow from substance identification to the implementation of safety protocols based on GHS hazard assessment.

Caption: Step-by-step workflow for safely handling solid Promethazine-d6 HCl.

Emergency and First-Aid Procedures

In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm. These protocols must be understood before any incident occurs.

First-Aid Measures

-

Eye Contact: This is the most critical exposure route due to the risk of serious damage. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [5][15]Remove contact lenses if present and easy to do so. [9]Seek immediate medical attention from an ophthalmologist. [9]The rationale for prolonged flushing is to ensure all particulate matter is removed and the chemical is diluted at the tissue surface.

-

Skin Contact: Immediately remove all contaminated clothing. [5][9]Wash the affected area with plenty of soap and water for at least 15 minutes. [5][15]If skin irritation or a rash develops, seek medical advice. [9]* Inhalation: Move the person to fresh air immediately. [5][15]If breathing is difficult or has stopped, provide artificial respiration. [5][10]Seek medical attention. [5]* Ingestion: Do NOT induce vomiting. [5]Rinse the mouth with water. [5][9]Immediately call a poison control center or seek medical attention. [9]Show the Safety Data Sheet to the attending physician. [5][9]

Accidental Release Measures: Spill Protocol

-

Evacuate: Clear the immediate area of all personnel. [9]2. Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Assess: Determine the size of the spill.

-

For a Minor Spill (inside a fume hood):

-

Wear full PPE (goggles, face shield, gloves, lab coat).

-

Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep or vacuum the material into a designated hazardous waste container. [5][8]Avoid generating dust. [8][9] * Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

-

-

For a Major Spill (outside a fume hood):

-

Evacuate the lab and prevent re-entry.

-

Alert your institution's Environmental Health & Safety (EHS) department immediately.

-

Do not attempt to clean it up without specialized training and equipment.

-

Visualization: Emergency Response Logic

Sources

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. guidechem.com [guidechem.com]

- 3. PROMETHAZINE HYDROCHLORIDE SYRUP, USP 6.25 mg/5 mL [dailymed.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. sds.metasci.ca [sds.metasci.ca]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. allmpus.com [allmpus.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 11. PROMETHAZINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

Navigating the Isotopic Landscape: A Technical Guide to High-Purity Promethazine-d6 HCl for Researchers

For Immediate Release

This technical guide serves as an essential resource for researchers, scientists, and drug development professionals on the procurement and application of high-purity Promethazine-d6 HCl. As a stable isotope-labeled internal standard, Promethazine-d6 HCl is a critical tool in bioanalytical and pharmacokinetic studies, ensuring accuracy and precision in the quantification of promethazine. This document provides a comprehensive overview of reputable commercial suppliers, the scientific rationale for utilizing deuterated standards, and detailed experimental protocols.

The Rationale for Deuteration: Enhancing Analytical Precision through the Kinetic Isotope Effect

The substitution of hydrogen atoms with their heavier isotope, deuterium, in a drug molecule like promethazine offers a significant advantage in analytical chemistry, primarily due to the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[1][2] This increased bond strength makes the C-D bond more resistant to enzymatic cleavage, a common step in drug metabolism.[1]

This seemingly subtle modification has profound implications for pharmacokinetic studies. When a deuterated compound is used as an internal standard in methods like liquid chromatography-mass spectrometry (LC-MS/MS), it co-elutes with the non-deuterated analyte. However, due to its higher mass, it is distinguishable by the mass spectrometer. Because the deuterated standard behaves nearly identically to the analyte during sample preparation, extraction, and ionization, it effectively normalizes for any sample loss or matrix effects, leading to more accurate and precise quantification.

The use of deuterated drugs is a growing area of pharmaceutical research, with the potential to improve the metabolic profiles of existing medications, potentially leading to enhanced safety and efficacy.[1][2] Deutetrabenazine stands as a notable example of an FDA-approved deuterated drug where the modification of its pharmacokinetic profile led to a tangible clinical benefit.[2][3]

Commercial Sourcing of High-Purity Promethazine-d6 HCl

A reliable supply of high-purity Promethazine-d6 HCl is crucial for the integrity of research data. The following table provides a non-exhaustive list of reputable commercial suppliers. Researchers are advised to request a certificate of analysis (CoA) to verify the chemical and isotopic purity of the specific lot they intend to purchase.

| Supplier | Product Name | Catalog Number | Purity | Isotopic Purity | Available Sizes |

| Santa Cruz Biotechnology, Inc. | Promethazine-d6 Hydrochloride Salt | sc-217353 | ≥98% | ≥99% | Contact for details |

| Simson Pharma Limited | Promethazine D6 Hydrochloride | P140016 | High Purity | Not specified | Contact for details |

| LGC Standards (Distributor for Toronto Research Chemicals) | This compound | TRC-P757002 | >95% (HPLC) | Not specified | 1 mg, 10 mg |

| Pharmaffiliates | This compound | PA STI 075040 | Not specified | Not specified | Contact for details |

| Cayman Chemical | Promethazine-d3 (hydrochloride) | 38299 | ≥99% deuterated forms (d1-d3) | Not specified | Contact for details |

Applications in Research: A Focus on Bioanalytical Methods

The primary application of Promethazine-d6 HCl is as an internal standard for the quantification of promethazine in biological matrices. Its use is particularly prevalent in studies requiring high sensitivity and specificity, such as pharmacokinetic research and forensic analysis.

Workflow for Bioanalytical Quantification using LC-MS/MS

Caption: A typical workflow for the quantification of promethazine in biological samples using Promethazine-d6 HCl as an internal standard with LC-MS/MS.

Experimental Protocol: Quantification of Promethazine in Swine Edible Tissues by LC-MS/MS

A validated method for the determination of promethazine and its metabolites in swine tissues utilizes Promethazine-d6 HCl as an internal standard.[4]

1. Standard Solution Preparation:

-

Prepare a stock solution of this compound in HPLC-grade methanol at a concentration of 1000 µg/mL.[4]

-

Prepare working solutions by diluting the stock solution with HPLC-grade acetonitrile to the desired concentrations.[4]

2. Sample Preparation:

-

Homogenize 5 grams of the tissue sample.

-

Spike the homogenate with a known amount of the Promethazine-d6 HCl internal standard working solution.

-

Extract the analytes using an appropriate solvent such as 0.1% formic acid in acetonitrile.[4]

-

Purify the extract, for example, with acetonitrile-saturated n-hexane.[4]

-

Evaporate the solvent and reconstitute the residue in the mobile phase.[4]

3. LC-MS/MS Analysis:

-

Inject the prepared sample into an HPLC system equipped with a C18 column.[4]

-

Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile.[4]

-

Perform mass spectrometric detection in the positive ion scan and multiple reaction monitoring (MRM) mode.[4]

4. Quantification:

-

Monitor the specific precursor-to-product ion transitions for both promethazine and Promethazine-d6 HCl.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Determine the concentration of promethazine in the sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Synthesis of Promethazine-d6 HCl

The synthesis of deuterated phenothiazines, including Promethazine-d6 HCl, involves the introduction of deuterium atoms at specific positions in the molecule. While detailed proprietary synthesis methods are not always publicly available, general strategies can be inferred from the scientific literature.

One common approach involves the use of deuterated reagents in the final steps of the synthesis. For Promethazine-d6 HCl, the six deuterium atoms are located on the two N-methyl groups. This suggests that a key step in the synthesis would involve the use of a deuterated methylating agent, such as iodomethane-d3 (CD3I), to introduce the trideuteriomethyl groups onto the precursor amine.

A plausible synthetic route could involve the reaction of a suitable phenothiazine precursor with a deuterated side chain. For instance, the synthesis of other deuterated phenothiazines has been achieved through the reduction of amide or imide precursors with lithium aluminum deuteride.[5]

General Synthetic Strategy

Caption: A generalized synthetic pathway for the preparation of Promethazine-d6 HCl, highlighting potential deuteration steps.

Conclusion

High-purity Promethazine-d6 HCl is an indispensable tool for researchers requiring accurate and reliable quantification of promethazine. Its use as an internal standard in bioanalytical methods, particularly LC-MS/MS, is well-established and supported by sound scientific principles. This guide provides a foundational understanding of the commercial sources, applications, and synthetic considerations for this critical research material, empowering scientists to conduct their studies with greater confidence and precision.

References

-

Pharmaffiliates. Promethazine-impurities. [Link]

-

Neuland Labs. Deuterated Drug Molecules: Perfecting the Gamechanger. [Link]

-

Wang, Y., et al. (2023). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. Foods, 12(11), 2194. [Link]

- Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label on the bottle. Journal of medicinal chemistry, 57(9), 3595-3611.

- Harbeson, S. L., & Tung, R. D. (2014). Deuterium in drug discovery and development. Ann. Rep. Med. Chem, 49, 403-433.

- Pirali, T., et al. (2019). Deuterium in medicinal chemistry: a new tool to improve the performance of drugs. Journal of medicinal chemistry, 62(11), 5276-5297.

-

Russak, E. M., & Bednarczyk, D. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. The Annals of pharmacotherapy, 53(2), 211-216. [Link]

-

Midgley, I., et al. (1985). The synthesis of deuterium-labelled analogues of piperazine-type phenothiazine drugs. Journal of labelled compounds & radiopharmaceuticals, 22(7), 675-689. [Link]

-

An, F., et al. (2023). Clinical Application and Synthesis Methods of Deuterated Drugs. Current medicinal chemistry, 30(36), 4096-4129. [Link]

-

Bioscientia. (2023). Deuterated Drugs. [Link]

-

ResearchGate. (2022). Three main advantages potentially provided by deuterated drugs. [Link]

-

Srivastava, N., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology, 12(1), 1177. [Link]

Sources

- 1. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine - PMC [pmc.ncbi.nlm.nih.gov]